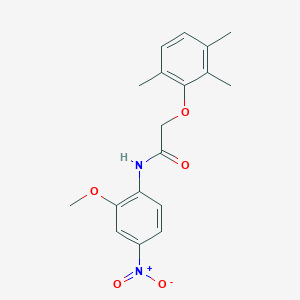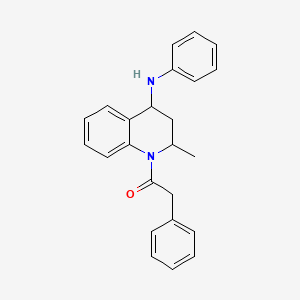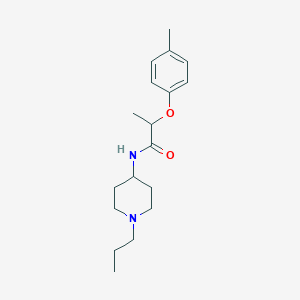![molecular formula C17H28ClNO6 B5236300 1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5236300.png)
1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride is a synthetic compound that has been the focus of scientific research in recent years. It is commonly referred to as MTMBO, and it has been found to have potential therapeutic applications in a variety of fields.
Mecanismo De Acción
The mechanism of action of MTMBO is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation, migration, and survival. It has been shown to inhibit the activity of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are both involved in cell signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
MTMBO has been found to have a range of biochemical and physiological effects in various cell types and animal models. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress and inflammation, and improve mitochondrial function. Additionally, it has been shown to improve cardiac function and reduce infarct size in animal models of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MTMBO in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation is that the mechanism of action of MTMBO is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several future directions of research for MTMBO. One area of interest is in the development of novel cancer therapies that target the AKT and ERK signaling pathways, which are known to be dysregulated in many types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of MTMBO and to identify potential drug targets that may be involved. Finally, clinical trials are needed to evaluate the safety and efficacy of MTMBO in humans, which will be important for determining its potential as a therapeutic agent.
Métodos De Síntesis
MTMBO can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzyl chloride with morpholine, followed by the reaction of the resulting intermediate with 2-propanol. The final product is obtained in the form of a hydrochloride salt.
Aplicaciones Científicas De Investigación
MTMBO has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. It has been found to exhibit anti-proliferative and anti-metastatic effects in cancer cells, as well as cardioprotective effects in animal models of heart disease. Additionally, it has been shown to have neuroprotective properties in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-morpholin-4-yl-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO6.ClH/c1-20-15-8-13(9-16(21-2)17(15)22-3)11-24-12-14(19)10-18-4-6-23-7-5-18;/h8-9,14,19H,4-7,10-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNRJDGNTDEPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)COCC(CN2CCOCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-(3,4,5-trimethoxy-benzyloxy)-propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5236242.png)

![5-[4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236263.png)

![4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B5236268.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)
![N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)

![4-[1-({[2-hydroxy-2-(3-nitrophenyl)ethyl]amino}methyl)cyclopentyl]-1,2-benzenediol](/img/structure/B5236290.png)

![3-allyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236299.png)